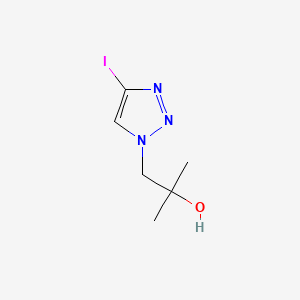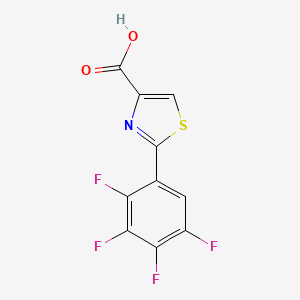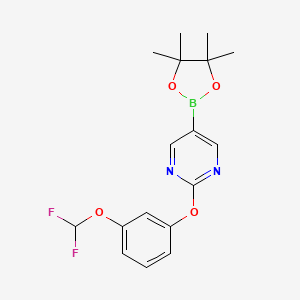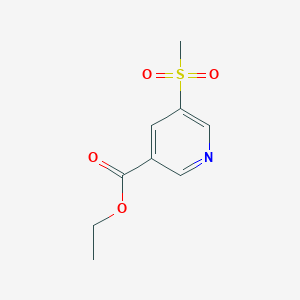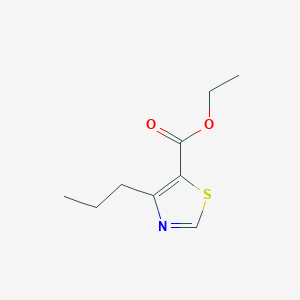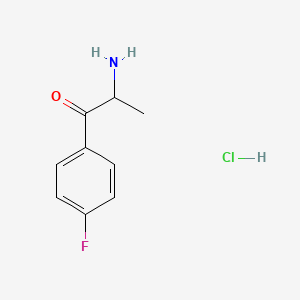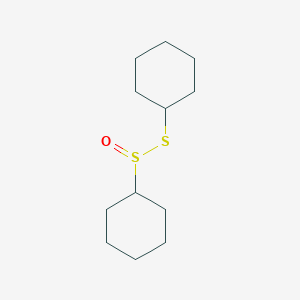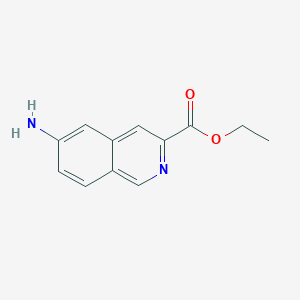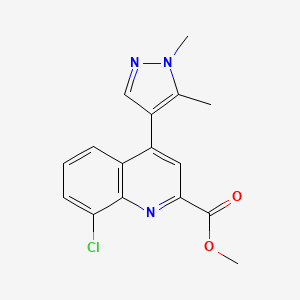
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a pyrazole ring, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the reaction of 8-chloroquinoline-2-carboxylic acid with 1,5-dimethyl-4-pyrazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled in industrial settings .
化学反応の分析
Types of Reactions: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and malaria.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial effects .
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold.
Uniqueness: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential for diverse biological activities and makes it a valuable compound for further research .
特性
分子式 |
C16H14ClN3O2 |
|---|---|
分子量 |
315.75 g/mol |
IUPAC名 |
methyl 8-chloro-4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-12(8-18-20(9)2)11-7-14(16(21)22-3)19-15-10(11)5-4-6-13(15)17/h4-8H,1-3H3 |
InChIキー |
QLTUAHOFMOFYAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
